Tris[N,N-bis(trimethylsilyl)amide]samarium(III)

Catalog No.
S3356630
CAS No.
35789-01-6
M.F
C18H54N3Si6Sm
M. Wt
631.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[N,N-bis(trimethylsilyl)amide]samarium(III)

CAS Number

35789-01-6

Product Name

Tris[N,N-bis(trimethylsilyl)amide]samarium(III)

IUPAC Name

bis(trimethylsilyl)azanide;samarium(3+)

Molecular Formula

C18H54N3Si6Sm

Molecular Weight

631.5 g/mol

InChI

InChI=1S/3C6H18NSi2.Sm/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3

InChI Key

MUFPZLRACJKLCI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Sm+3]

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Sm+3]

Organic Synthesis:

Tris(trimethylsilyl)amide samarium(III) finds applications in organic synthesis as a Lewis acid catalyst. Due to its Lewis acidity, it can activate various organic molecules, facilitating their reaction with other molecules. This property has been explored in various reactions, including:

  • Diels-Alder reactions: Tris(trimethylsilyl)amide samarium(III) can promote Diels-Alder reactions, which are cycloaddition reactions between dienes and dienophiles. Source: [A Lewis Acid Scandium(III) and Samarium(III) Tris(trimethylsilyl)amide Catalyzed Diels-Alder Reaction of 2-Trimethylsilyloxyfuran with Maleic Anhydride: ]
  • Polymerization reactions: The Lewis acidity of tris(trimethylsilyl)amide samarium(III) allows it to initiate the polymerization of various monomers. Source: [Scandium(III) and Samarium(III) Tris(trimethylsilyl)amide Catalyzed Ring-Opening Polymerization of rac-Lachtides: ]

Inorganic Chemistry:

Tris(trimethylsilyl)amide samarium(III) is used in inorganic chemistry for the synthesis and characterization of new materials. Its Lewis acidity allows it to:

  • Act as a precursor for other samarium compounds: By reacting tris(trimethylsilyl)amide samarium(III) with different molecules, researchers can synthesize various new samarium-based compounds with tailored properties. [Source: [Lanthanide Tris(trimethylsilyl)amides: Sm[N(SiMe3)2]3 and Eu[N(SiMe3)2]3]()]
  • Stabilize unusual oxidation states of samarium: Tris(trimethylsilyl)amide samarium(III) can help stabilize samarium in oxidation states other than +3, which is its most common state. [Source: [Low-valent group 3 metallocene tris(trimethylsilyl)amides Ln[N(SiMe3)2]3 (Ln = Sm, Yb): unusual coordination and reactivity patterns]()]

Catalysis Research:

Beyond organic synthesis, tris(trimethylsilyl)amide samarium(III) is being explored as a potential catalyst in various other reactions, including:

  • Hydroamination reactions: These reactions involve the addition of a nitrogen-hydrogen bond (NH) across a carbon-carbon double bond. Source: [Scandium(III) and Samarium(III) Tris(trimethylsilyl)amide Catalyzed Hydroamination of 1-Hexene: ]
  • Si-H bond activation: Tris(trimethylsilyl)amide samarium(III) can activate silicon-hydrogen (Si-H) bonds, which are present in many organosilicon compounds. Source: [Scandium(III) and Samarium(III) Tris(trimethylsilyl)amide Catalyzed Dehydrogenation of 1,4-Cyclohexadiene: ]

Tris[N,N-bis(trimethylsilyl)amide]samarium(III) is an organometallic compound characterized by its complex structure, which includes a samarium ion coordinated with three N,N-bis(trimethylsilyl)amide ligands. Its chemical formula is C18H54N3Si6SmC_{18}H_{54}N_{3}Si_{6}Sm. This compound is notable for its unique properties, including its ability to form stable complexes and act as a precursor in various

, primarily due to the reactivity of the trimethylsilyl groups. It can act as a catalyst in the formation of heterobimetallic complexes and binuclear lanthanide complexes. The compound can also engage in deprotonation reactions, leading to the generation of reactive intermediates useful in further synthetic applications .

The synthesis of Tris[N,N-bis(trimethylsilyl)amide]samarium(III) generally involves the reaction of samarium(III) chloride with N,N-bis(trimethylsilyl)amine in a suitable solvent under inert atmosphere conditions. This method allows for the controlled formation of the desired compound while minimizing side reactions. Alternative methods may include the use of other samarium precursors or variations in ligand structures to tailor the properties of the resulting complex .

Tris[N,N-bis(trimethylsilyl)amide]samarium(III) finds applications across various fields:

  • Catalysis: It serves as a catalyst for organic transformations and polymerization reactions.
  • Material Science: Used in the synthesis of advanced materials and nanostructures.
  • Coordination Chemistry: Acts as a precursor for creating other metal complexes, enhancing the study of lanthanide chemistry .

Interaction studies involving Tris[N,N-bis(trimethylsilyl)amide]samarium(III) focus on its reactivity with other metal ions and ligands. These studies aim to understand its coordination behavior and how it influences the properties of resultant complexes. Such interactions are crucial for developing new materials with tailored characteristics for specific applications .

Tris[N,N-bis(trimethylsilyl)amide]samarium(III) shares similarities with several other organometallic compounds, particularly those containing lanthanides or similar amide ligands. Below is a comparison with some related compounds:

Compound NameKey FeaturesUnique Aspects
Tris[N,N-bis(trimethylsilyl)amide]scandium(III)Similar ligand structure; scandium ionDifferent metal ion affects reactivity
Tris[N,N-diethylamide]samarium(III)Diethyl groups instead of trimethylsilylVarying sterics may influence catalytic activity
Bis[N,N-bis(trimethylsilyl)amide]lanthanum(III)Contains lanthanum; two ligand coordinationDifferent coordination environment

These comparisons highlight how variations in metal ions and ligand structures can influence the properties and potential applications of organometallic compounds like Tris[N,N-bis(trimethylsilyl)amide]samarium(III) .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-19

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